Methyl(oxolan-3-ylmethyl)amine
Description
Methyl(oxolan-3-ylmethyl)amine (CAS 7179-93-3) is a secondary amine with the molecular formula C₆H₁₃NO and a molecular weight of 115.175 g/mol . Its structure consists of a methylamine group attached to the 3-position of an oxolane (tetrahydrofuran) ring, combining both amine and ether functional groups. This compound is also known by synonyms such as N-methyl-(tetrahydrofuran-3-yl)methylamine and methyl oxolan-3-ylmethyl amine .
Properties
IUPAC Name |
N-methyl-1-(oxolan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGRRINNTXSWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-93-3 | |
| Record name | methyl[(oxolan-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(oxolan-3-ylmethyl)amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . For instance, the reaction of oxolan-3-ylmethyl chloride with methylamine under basic conditions can yield the desired product. Another method involves the reductive amination of oxolan-3-ylmethyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl(oxolan-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Typical reagents include alkyl halides and acid chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Methyl(oxolan-3-ylmethyl)amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl(oxolan-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through its ability to form covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Ethyl(oxolan-3-ylmethyl)amine
- Structure: Differs by an ethyl group instead of methyl on the amine (C₇H₁₅NO).
- Properties: Higher molecular weight (129.20 g/mol) and increased lipophilicity compared to the methyl analog. Such substitutions may enhance solubility in non-polar solvents or alter reactivity in alkylation reactions .
3-(Methoxymethyl)oxolan-3-amine
- Structure: Features a methoxymethyl group (CH₂OCH₃) at the oxolane-3-position (C₆H₁₃NO₂).
- This could make it advantageous in pharmaceutical intermediates or polymer synthesis .
(Oxolan-3-ylmethyl)[1-(pyridin-2-yl)ethyl]amine
- Structure : Incorporates a pyridinyl-ethyl group (C₁₂H₁₈N₂O).
- Properties : The pyridine ring adds aromaticity and π-π interaction capabilities, which are valuable in coordination chemistry or drug design. The larger molecular weight (206.28 g/mol) may also influence bioavailability or thermal stability .
Key Research Findings and Implications
Structural Influence on Physicochemical Properties
- Substituent Effects : Replacing methyl with ethyl or methoxy groups alters polarity, solubility, and steric hindrance. For example, ethyl derivatives may exhibit slower reaction kinetics due to bulkier substituents, while methoxy groups could enhance hydrophilic interactions .
- Heterocyclic Modifications : The addition of heteroaromatic rings (e.g., pyridine in ) expands applications in catalysis or bioactive molecule synthesis.
Biological Activity
Methyl(oxolan-3-ylmethyl)amine, with the molecular formula C₆H₁₃NO and a molecular weight of approximately 113.18 g/mol, is an organic compound featuring an oxolane (tetrahydrofuran) ring and a methylamine functional group. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis, particularly in the context of its biological activity.
Structural Characteristics
The compound's structure can be represented as follows:
- Oxolane Ring : This five-membered ring enhances stability and reactivity.
- Methylamine Group : This functional group is crucial for biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several promising therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various pathogens.
- Anticancer Potential : The compound has been evaluated for its ability to modulate cancer cell growth, indicating potential as a biochemical probe or ligand in biological assays.
While specific mechanisms of action for this compound are not fully elucidated, its interactions with biological macromolecules suggest several pathways:
- Enzyme Binding : The compound can bind to enzymes and receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that contain oxolane or thiazole groups. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine | Structure | Explored for antimicrobial properties |
| [(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine | Structure | Investigated for anticancer activity |
| N-(oxolan-3-yl)methylamine | Structure | Focused on basic amine reactivity |
These comparisons highlight how this compound's specific combination of functional groups enhances its reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that this compound exhibits significant antimicrobial properties against a spectrum of pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluations : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer therapeutics .
- Binding Studies : Investigations into the binding interactions of this compound with various enzymes have revealed its capability to influence enzyme kinetics, which is critical for understanding its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
